7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
CAS No.: 62458-96-2
Cat. No.: VC2980401
Molecular Formula: C14H15N3O
Molecular Weight: 241.29 g/mol
* For research use only. Not for human or veterinary use.
![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one - 62458-96-2](/images/structure/VC2980401.png)
Specification
CAS No. | 62458-96-2 |
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Molecular Formula | C14H15N3O |
Molecular Weight | 241.29 g/mol |
IUPAC Name | 7-benzyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C14H15N3O/c18-14-12-6-7-17(9-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,16,18) |
Standard InChI Key | NBOPLUXBZUJFHI-UHFFFAOYSA-N |
SMILES | C1CN(CC2=C1C(=O)NC=N2)CC3=CC=CC=C3 |
Canonical SMILES | C1CN(CC2=C1C(=O)NC=N2)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structure
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one consists of a fused ring system containing a partially hydrogenated pyridine ring connected to a pyrimidine moiety, with a benzyl group attached at the 7-position. The compound belongs to the broader class of heterocyclic compounds containing nitrogen atoms in multiple ring systems. Its structure features a carbonyl group at the 4-position, which exists in the keto form as indicated by the 4(3H)-one designation. The tetrahydro prefix indicates that the pyridine portion of the molecule contains four hydrogen atoms, making it partially saturated rather than fully aromatic .
Structural Representation
The compound has a three-dimensional structure with the benzyl group extending from the tetrahydropyridine ring. The pyrimidine portion contains a carbonyl oxygen and two nitrogen atoms in a six-membered ring system. This arrangement creates a molecule with potential hydrogen bond donor and acceptor sites, which may contribute to its biological activity and chemical reactivity .
Physical and Chemical Properties
A comprehensive analysis of the physical and chemical properties of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one reveals important characteristics relevant to its handling, storage, and potential applications. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
These properties indicate that the compound is a stable solid with a relatively high boiling point, suggesting good thermal stability under normal laboratory conditions. The moderate density is typical for organic compounds containing aromatic and heterocyclic ring systems .
Nomenclature and Alternative Names
The compound is known by several names in scientific literature and commercial catalogs, reflecting different naming conventions and structural emphasis. Understanding these alternative names is crucial for comprehensive literature searches and proper identification.
Systematic and Common Names
The following names have been documented for this compound:
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7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one (primary name)
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Pyrido[3,4-d]pyrimidin-4-ol, 5,6,7,8-tetrahydro-7-(phenylmethyl)- (alternative nomenclature)
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7-Benzyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one (variation in hydrogen designation)
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5,6,7,8-Tetrahydro-7-(phenylmethyl)pyrido(3,4-d)pyrimidin-4(3H)-one (emphasizing the phenylmethyl group)
Additionally, in some databases and commercial catalogs, the compound may be identified by its CAS Registry Number (62458-96-2) or by specific catalog codes from suppliers (such as A414868 from certain vendors) .
Chemical Reactivity and Structural Characteristics
The reactivity of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one is largely determined by its functional groups and heterocyclic structure. The compound contains multiple reactive sites that can participate in various chemical transformations.
Key Reactive Sites
The molecule contains several potentially reactive sites:
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The carbonyl group at the 4-position can undergo nucleophilic addition reactions
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The N-H bond in the pyrimidine ring can participate in hydrogen bonding and deprotonation reactions
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The benzyl group provides sites for electrophilic aromatic substitution
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The nitrogen in the tetrahydropyridine ring represents a basic site that may participate in acid-base and alkylation reactions
These reactive sites make the compound potentially valuable as a building block in organic synthesis, particularly in the development of more complex heterocyclic systems with potential biological activity .
Related Compounds and Structural Analogs
Several structural analogs of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one have been reported in the literature, providing insight into the structural diversity of this class of compounds.
Isomeric and Related Structures
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6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one: This positional isomer has the benzyl group at the 6-position rather than the 7-position and features a different arrangement of the fused ring system .
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7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione: This analog contains an additional carbonyl group at the 2-position, resulting in a uracil-like pyrimidine structure .
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7-Benzyl-3-(4-fluorophenyl)-2-propylamino-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-one: This more complex derivative incorporates a thiophene ring into the fused ring system and contains additional substituents, creating a molecule with potentially different biological properties .
These structural variations demonstrate the versatility of the pyrido[3,4-d]pyrimidine scaffold and its potential for derivatization to create compounds with diverse properties and applications.
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